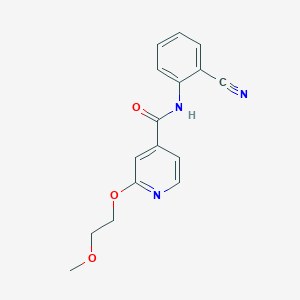
4-Acetamidophenyl 4-chloronaphthalene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetamidophenyl 4-chloronaphthalene-1-sulfonate (ACNS) is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a sulfonate derivative of naphthalene, which has been shown to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Organic Synthesis and Chalcone Moieties
4-Acetamidophenyl 4-chloronaphthalene-1-sulfonate serves as a precursor for synthesizing novel chalcone moieties. These compounds are essential in organic synthesis due to their diverse applications. Researchers have successfully synthesized these chalcones using green chemical pathways catalyzed by Ti/Al(OH)₃ and Fe/Al(OH)₃ nanoparticles. Spectroscopic techniques, including FT-IR, 1H-NMR, 13C-NMR, mass spectrometry, and elemental analysis, authenticate the synthesized molecules . These chalcones exhibit promising properties, making them valuable for drug discovery and material science.
Metal Nanoparticle Catalysts
The use of Al(OH)₃ catalysts, especially in combination with transition metals, enhances catalytic activity. These nanoparticles increase the surface area and stability of the catalysts. Researchers have explored the potential of Al(OH)₃-based catalysts for various organic chemical reactions. The high surface energy and surface-to-volume ratio of transition metals (e.g., Ni, Co, Cu, Ag, Ti, TiO₂) make them excellent candidates for catalysis .
Biological Applications
While not directly studied for biological applications, the compound’s unique structure and reactivity may inspire further investigations. Researchers could explore its potential as a building block for designing bioactive molecules or as a probe for studying biological systems.
Propiedades
IUPAC Name |
(4-acetamidophenyl) 4-chloronaphthalene-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4S/c1-12(21)20-13-6-8-14(9-7-13)24-25(22,23)18-11-10-17(19)15-4-2-3-5-16(15)18/h2-11H,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLUOJDKDORDBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetamidophenyl 4-chloronaphthalene-1-sulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2381465.png)
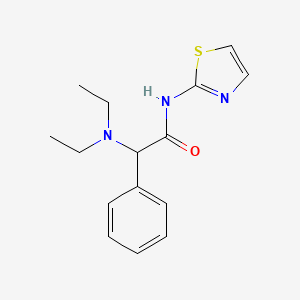
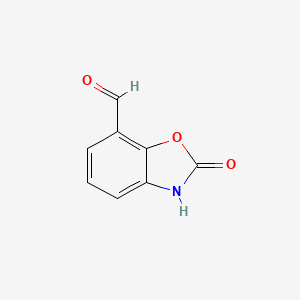

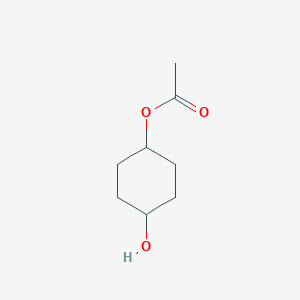
![2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2381474.png)

![5-amino-1,3-dibenzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B2381476.png)
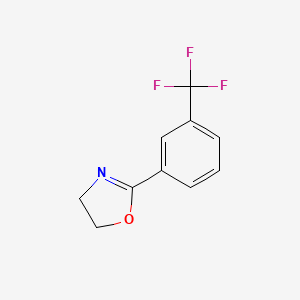
![3-(4-Formyl-2-methoxyphenoxy)-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]propanamide](/img/structure/B2381481.png)

![(2Z)-2-[(4-carbamoylphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2381485.png)
